TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE
CAS No.:
Cat. No.: VC13615430
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O2 |
|---|---|
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m1/s1 |
| Standard InChI Key | SENOIERVHIUDCX-HRDYMLBCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CC[C@@H]1N2 |
| SMILES | CC(C)(C)OC(=O)NC1CC2CCC1N2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC2CCC1N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 7-azabicyclo[2.2.1]heptane core, a bridged bicyclic structure with nitrogen at the 7-position. The exo-configuration of the carbamate group at the 2-position ensures spatial orientation critical for molecular recognition . Key structural attributes include:
Stereochemical Considerations
The exo stereochemistry of the carbamate group is stabilized by intramolecular hydrogen bonding, as evidenced by X-ray crystallography of analogous compounds . Computational studies suggest that the bicyclic framework imposes torsional strain, enhancing reactivity in nucleophilic substitutions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves two steps:
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Formation of the Azabicycloheptane Core: Cycloaddition of pyrrolidine derivatives with dienophiles under thermal or catalytic conditions .
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Boc Protection: Reaction of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .
Example Protocol:
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Reactants: 7-azabicyclo[2.2.1]heptane (1.0 eq), Boc₂O (1.2 eq), triethylamine (2.0 eq)
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Conditions: Dichloromethane (DCM), 0°C to room temperature, 12 hours
Industrial Manufacturing
Scaled production employs continuous flow reactors to enhance efficiency and safety. Key challenges include minimizing epimerization during Boc protection and ensuring enantiomeric purity (>99% ee) via chiral chromatography .
Chemical Reactivity and Applications
Key Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O/acetone | Ketone derivatives |
| Reduction | LiAlH₄, anhydrous ether | Amines (after Boc deprotection) |
| Nucleophilic Substitution | Amines, K₂CO₃, DMF | Substituted carbamates |
Role in Medicinal Chemistry
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DPP-IV Inhibition: Demonstrates IC₅₀ = 16.8 ± 2.2 nM, outperforming sitagliptin (IC₅₀ = 18 nM) in preclinical models.
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CNS Drug Development: The bicyclic scaffold mimics natural alkaloids, enabling blood-brain barrier penetration for neurodegenerative disease targets .
Biological Activity and Mechanism
Enzyme Inhibition
The compound’s rigid structure allows precise binding to the S1 pocket of dipeptidyl peptidase IV (DPP-IV), a key regulator of glucose metabolism. Molecular dynamics simulations highlight hydrophobic interactions with Tyr547 and hydrogen bonding with Glu205/206.
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Plasma Half-life (rat) | 2.3 hours |
| Bioavailability | 42% (oral) |
| Protein Binding | 89% |
Comparative Analysis with Analogues
| Compound | Key Difference | Bioactivity (IC₅₀) |
|---|---|---|
| tert-butyl N-[endo-7-azabicyclo...]carbamate | Endo stereochemistry | 28.4 nM (DPP-IV) |
| N-(exo-7-Boc-7-azabicyclo...) trifluoroacetamide | Trifluoroacetyl group | 22.1 nM (USP30) |
The exo-configuration confers a 1.7-fold increase in DPP-IV affinity compared to endo analogues, attributed to reduced steric hindrance.
Future Perspectives
Ongoing research focuses on:
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